LCB 03-0110 dihydrochloride: A Unique Pan-DDR/SFK Inhibitor Profile Compared to Dasatinib
LCB 03-0110 dihydrochloride distinguishes itself from the clinically used Src/ABL inhibitor dasatinib by demonstrating potent inhibition of the discoidin domain receptors (DDR1 and DDR2), a target class not significantly affected by dasatinib. In cell-based assays, LCB 03-0110 suppressed collagen-induced autophosphorylation of DDR1 and DDR2 with IC50 values of 164 nM and 171 nM, respectively [1]. This DDR inhibitory activity is absent in dasatinib's reported target profile [1]. This difference in target engagement translates to a distinct functional outcome, enabling LCB 03-0110 to effectively suppress TGF-β1 and collagen-induced fibroblast activation—a key mechanism in scar formation [2].
| Evidence Dimension | Kinase inhibition (DDR1/2 autophosphorylation) |
|---|---|
| Target Compound Data | DDR1 IC50 = 164 nM; DDR2 IC50 = 171 nM |
| Comparator Or Baseline | Dasatinib: No significant DDR1/2 inhibition reported at comparable concentrations |
| Quantified Difference | DDR inhibition is a unique feature of LCB 03-0110 |
| Conditions | Cell-based assay using HEK293 cells expressing human DDR1b or DDR2, stimulated with type I collagen |
Why This Matters
For researchers studying fibrotic diseases where DDR signaling is a key driver, LCB 03-0110 provides a unique tool to inhibit this pathway, which cannot be achieved with dasatinib.
- [1] Sun X, Phan TN, Jung SH, Kim SY, Cho JU, Lee H, Woo SH, Park TK, Yang BS. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation. J Pharmacol Exp Ther. 2012 Mar;340(3):510-9. View Source
- [2] Jung SH, Kim SY, Kim BH, Lee H, Woo SH, Park TK, Yang BS, Park JS. Topical administration of the pan-Src kinase inhibitors, dasatinib and LCB 03-0110, prevents allergic contact dermatitis in mice. Br J Dermatol. 2013 Jan;168(1):112-9. View Source
